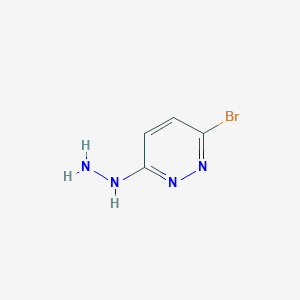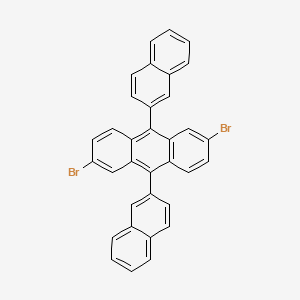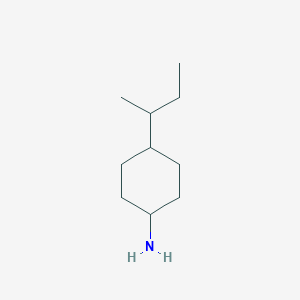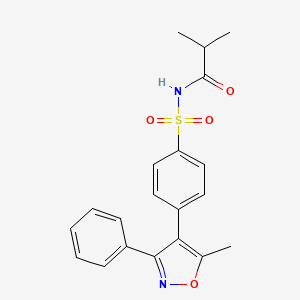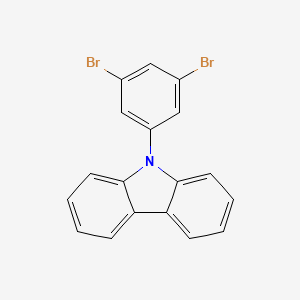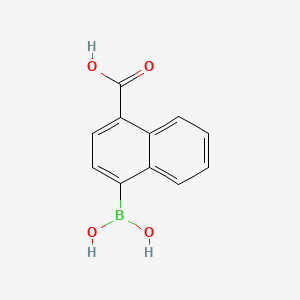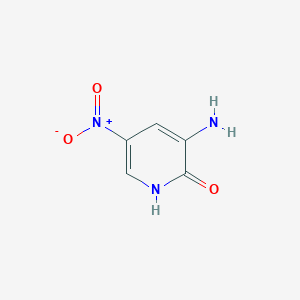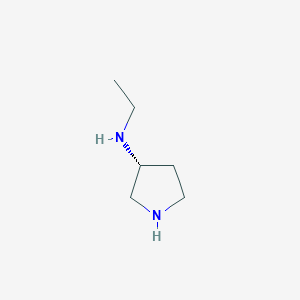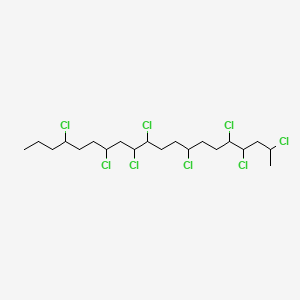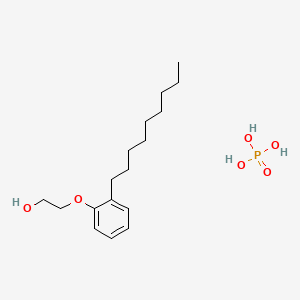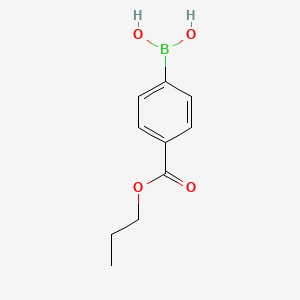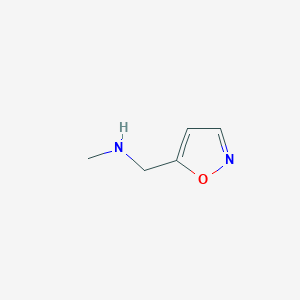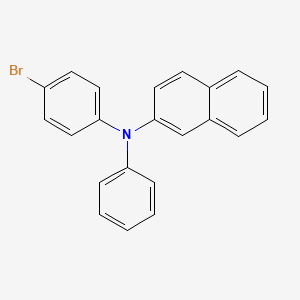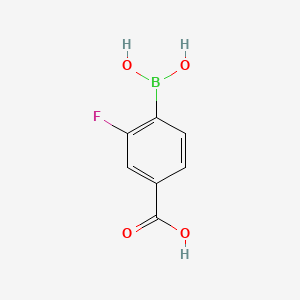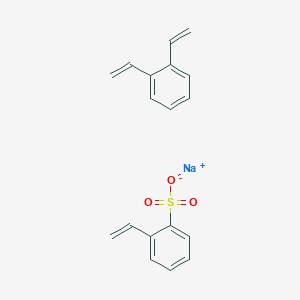
Amberlite SR1L NA
Descripción general
Descripción
Amberlite SR1L NA is an ion exchange resin developed by the company, Rohm and Haas, for use in laboratory experiments. It is a polystyrene-based resin with a quaternary ammonium group attached to the polystyrene backbone. Amberlite SR1L NA is capable of exchanging cations and anions, making it a versatile and useful tool for many laboratory experiments. The purpose of
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Studies : Amberlite Na SR1L has been utilized in the solvent-free synthesis of quinolinones. This process involves microwave-induced condensation, where Amberlite Na SR1L acts as a catalyst. The resulting quinolinones exhibit enhanced antibacterial activities against various bacteria, comparable to the standard drug ampicillin (Subashini & Khan, 2012).
Removal of Heavy Metals : Amberlite resins, including variants like Amberlite IR 120, are employed for the removal of heavy metals such as chromium and cadmium from aqueous solutions. They are effective in various cationic forms and under optimal conditions like pH and stirring time (Kocaoba & Akcin, 2005).
Softening of Beet Sugar Juices : The performance of Amberlite SR1L Na, as a strong cation exchange resin, has been compared with weak cation exchange resins for softening beet sugar juices. The study focuses on decalcification efficiencies and operational conditions, demonstrating the feasibility of using alternative resins for this purpose (Coca et al., 2010).
Ion Exchange Equilibrium in Wastewater Treatment : Amberlite resins, including IR 120, are used to study ion exchange dynamics in wastewater treatment, particularly for metal ions like Cu and Zn. This application is crucial for understanding the effectiveness of these resins under different conditions and their role in environmental protection (Borba et al., 2011).
Detergent Removal from Protein Solutions : Amberlite XAD-4, a variant of Amberlite resin, is used for adsorbing organic contaminants from aqueous solutions, including the removal of detergents like Triton X-100 from protein solutions. This application is vital in biochemical processes where detergent removal is necessary for protein purification (Scutteri et al., 2023).
Preconcentration of Metal Ions : Amberlite XAD-2 and Amberlite XAD-7 based resins are used for the preconcentration of metal ions like lead, facilitating their determination in environmental samples. Such applications are critical in environmental monitoring and pollution control (Tewari & Singh, 2002).
Recovery of Chromium from Wastewaters : Different forms of Amberlite resins, including IRC 76, IRC 718, and IR 120, are utilized for the recovery of chromium from tannery wastewaters. This process is significant for environmental protection and economic reasons, as chromium is a common pollutant in such wastewaters (Kocaoba & Akcin, 2002).
Cation Exchange Resins in Heavy Metal Pollution : Studies on cation-exchange resins like Amberlite IRN77 and IRN9652 focus on their sorption performance towards heavy metals like Cs and Sr in wastewater treatment. This research is vital in understanding the efficiency of these resins under conditions of cation competition, which is common in industrial wastewaters (Prélot et al., 2014).
Propiedades
IUPAC Name |
sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C8H8O3S.Na/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-5-3-4-6-8(7)12(9,10)11;/h3-8H,1-2H2;2-6H,1H2,(H,9,10,11);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTSCADIYLSZEU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gel; [Sigma-Aldrich MSDS] | |
| Record name | Benzenesulfonic acid, ethenyl-, sodium salt, polymer with diethenylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Amberlite SR1L NA | |
CAS RN |
63182-08-1 | |
| Record name | Benzenesulfonic acid, ethenyl-, sodium salt (1:1), polymer with diethenylbenzene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, ethenyl-, sodium salt (1:1), polymer with diethenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



